molecular formula C21H25N3O3S2 B3296278 4-(diethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide CAS No. 892853-97-3

4-(diethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B3296278
CAS No.: 892853-97-3
M. Wt: 431.6 g/mol
InChI Key: IKPWDRRZBMRSTH-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a 1,3-benzothiazol-2-yl moiety. Key structural attributes include:

  • Benzamide substituent: A diethylsulfamoyl group (-SO₂N(CH₂CH₃)₂) at the para position.
  • Benzothiazol substituent: A propan-2-yl (isopropyl) group at position 6 of the benzothiazole ring. The isopropyl group contributes steric bulk, which may influence binding interactions in biological systems .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-5-24(6-2)29(26,27)17-10-7-15(8-11-17)20(25)23-21-22-18-12-9-16(14(3)4)13-19(18)28-21/h7-14H,5-6H2,1-4H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPWDRRZBMRSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the diethylsulfamoyl group and the benzamide moiety. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

4-(diethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. For example, it could bind to a protein’s active site, blocking its function and altering downstream signaling pathways.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares the target compound with structurally related benzamide-benzothiazol derivatives:

Compound Name Benzamide Substituent Benzothiazol Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR, NMR)
Target: 4-(Diethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide 4-diethylsulfamoyl 6-isopropyl Likely ~C₂₁H₂₄N₃O₄S₂ ~438.6* Expected ν(S=O) ~1240–1250 cm⁻¹
4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide 4-diethylsulfamoyl 4-methoxy C₁₉H₂₁N₃O₄S₂ 419.518 ν(C=O) ~1663–1682 cm⁻¹; ν(NH) ~3278–3414 cm⁻¹
4-Chloro-N-[2-(propane-2-sulfonyl)-1,3-benzothiazol-6-yl]benzamide 4-chloro 2-(propane-2-sulfonyl) C₁₇H₁₅ClN₂O₃S₂ 402.9 Not reported
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide 3,5-dimethoxy 4,5-dichloro C₁₆H₁₂Cl₂N₂O₃S 395.25 High molecular weight (noted in study)
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide 2-fluoro None C₁₄H₉FN₂OS 272.3 Confirmed by ¹H/¹³C NMR and IR

*Estimated based on structural similarity to .

Biological Activity

The compound 4-(diethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide is a member of the benzothiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities, including antitumor and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • Chemical Formula: C15H20N2O2S2
  • Molecular Weight: 336.46 g/mol
  • IUPAC Name: this compound

This compound contains a benzamide core substituted with a diethylsulfamoyl group and a benzothiazole moiety, which are known to influence its biological activity.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of benzothiazole derivatives. For instance, compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving DNA intercalation and minor groove binding.

Case Study: Antitumor Effects on Lung Cancer Cell Lines

A study evaluating the antitumor effects of related benzothiazole derivatives utilized human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated significant cytotoxicity with IC50 values ranging from 6.26 to 20.46 µM for different compounds tested in both 2D and 3D cultures. The presence of functional groups such as sulfonamides in the structure was found to enhance activity against tumor cells .

Compound IDCell LineIC50 (µM)Assay Type
Compound 1A5496.262D
Compound 1HCC82720.463D
Compound 2NCI-H35816.003D

Antimicrobial Activity

In addition to antitumor properties, benzothiazole derivatives have been evaluated for their antimicrobial activity against various pathogens.

Testing Methodology

The antimicrobial efficacy was assessed using broth microdilution methods against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). The compounds were also tested on Saccharomyces cerevisiae as a eukaryotic model organism.

Results Overview

The results demonstrated promising antibacterial activity for several derivatives:

Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus<10 µg/mL
Compound BEscherichia coli<20 µg/mL

These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial properties.

The biological activity of This compound is largely attributed to its ability to interact with nucleic acids and proteins within cells:

  • DNA Binding: Similar compounds have been shown to bind preferentially within the minor groove of DNA, which may disrupt replication and transcription processes.
  • Enzyme Inhibition: Some derivatives act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(diethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-(diethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide

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